![molecular formula C12H14N2O4S B12549197 7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane CAS No. 175222-94-3](/img/structure/B12549197.png)
7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane is a complex organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties. The presence of a nitrobenzene sulfonyl group and an azabicyclo heptane structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of 1,6-enynes. This process can be catalyzed by transition metals such as platinum (II) or gold (I), which facilitate the formation of the bicyclic structure . The reaction conditions often include mild temperatures and the use of specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving sulfonyl and nitro groups.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane involves its interaction with molecular targets through its functional groups. The nitrobenzene sulfonyl group can participate in various chemical reactions, while the azabicyclo heptane structure provides a rigid framework that influences the compound’s reactivity. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A simpler bicyclic compound without the nitrobenzene sulfonyl group.
7,7-Dichlorobicyclo[4.1.0]heptane: A derivative with chlorine atoms instead of the nitrobenzene sulfonyl group.
Uniqueness
7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane is unique due to the presence of both the nitrobenzene sulfonyl group and the azabicyclo heptane structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
175222-94-3 |
|---|---|
Molecular Formula |
C12H14N2O4S |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
7-(4-nitrophenyl)sulfonyl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H14N2O4S/c15-14(16)9-5-7-10(8-6-9)19(17,18)13-11-3-1-2-4-12(11)13/h5-8,11-12H,1-4H2 |
InChI Key |
MLCZBZKQCWYXOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)N2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


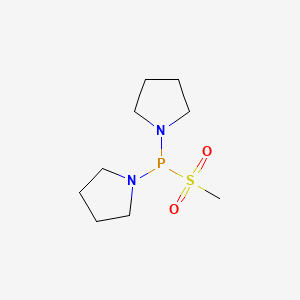


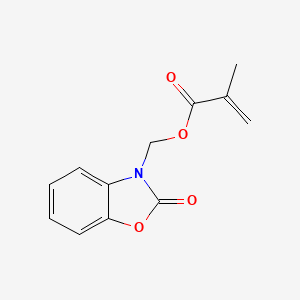
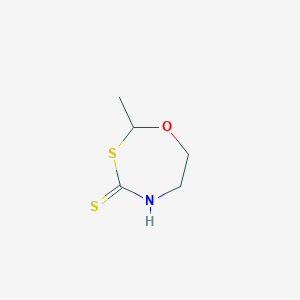

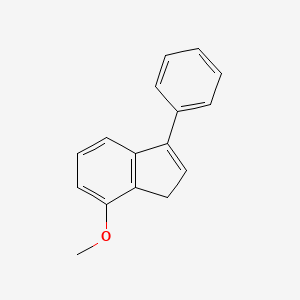
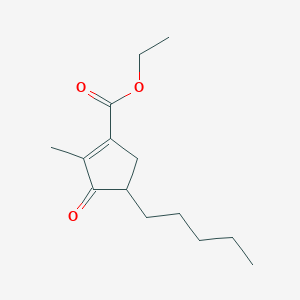
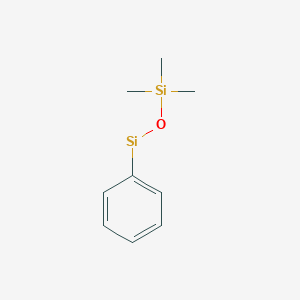
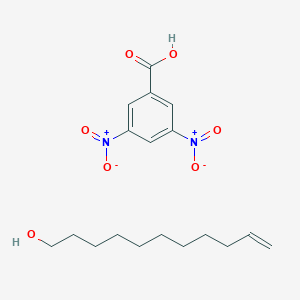
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
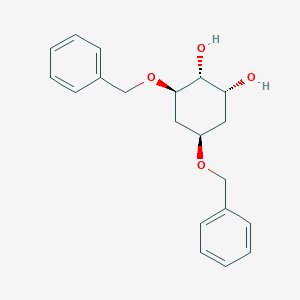
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)
